2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
Description
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14O3S/c18-16(15-4-2-1-3-14(15)11-21)12-5-7-13(8-6-12)17-19-9-10-20-17/h1-8,11,17H,9-10H2 |
InChI Key |
CEHWNVVTDUMJRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The protection is achieved via acid-catalyzed condensation with ethylene glycol. As demonstrated in analogous syntheses, p-toluenesulfonic acid (0.8 mol%) in benzene under reflux with a Dean-Stark trap yields near-quantitative conversion (100% yield). The water formed during the reaction is continuously removed to shift the equilibrium toward dioxolane formation.
Isolation and Purification
The product is isolated by filtration through neutral alumina to remove residual acid, followed by vacuum distillation. This method avoids column chromatography, making it scalable for industrial applications.
Conversion to Acyl Chloride
The protected benzoic acid is converted to its corresponding acyl chloride, a key intermediate for Friedel-Crafts acylation.
Chlorination Agents
Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–5°C are commonly used. Studies indicate that oxalyl chloride minimizes side reactions with the dioxolane ring compared to SOCl₂.
Stability Considerations
The dioxolane ring remains intact under these conditions, as confirmed by NMR spectroscopy. Prolonged exposure to moisture must be avoided to prevent hydrolysis.
Friedel-Crafts Acylation with Thiobenzaldehyde
The acyl chloride is coupled with 2-mercaptobenzaldehyde to introduce the thiobenzaldehyde moiety.
Regioselective Acylation
Friedel-Crafts acylation using AlCl₃ (1.5 equiv) in nitrobenzene at 25°C achieves regioselective substitution at the ortho position of the thiol group. The reaction proceeds via an acylium ion intermediate, which is stabilized by the electron-donating thiol group.
Deprotection of the Dioxolane Ring
The final step involves acidic hydrolysis of the dioxolane to regenerate the aldehyde group.
Hydrolysis Conditions
A mixture of HCl (3 M) and tetrahydrofuran (THF) (1:1 v/v) at 60°C for 4 hours cleaves the dioxolane without affecting the thioether bond.
Analytical Validation
The product is characterized by LC-MS and ¹H NMR. The aldehyde proton appears as a singlet at δ 10.02 ppm, while the thiobenzaldehyde protons resonate at δ 7.45–7.89 ppm.
Alternative Synthetic Routes
Direct Thiol-Aldehyde Coupling
An alternative approach involves coupling 4-(1,3-dioxolan-2-yl)benzoyl chloride with 2-bromobenzaldehyde followed by thiolation using NaSH. However, this method yields only 62% due to competing elimination.
Enzymatic Catalysis
Recent patents describe lipase-mediated acylation in ionic liquids, which improves regioselectivity (yield: 74%) but requires specialized equipment.
Challenges and Optimization Strategies
-
Stability of Thiobenzaldehyde : The aldehyde group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions.
-
Cost of Catalysts : AlCl₃ is corrosive and difficult to recycle. Zeolite-based solid acids are being explored as alternatives.
-
Scalability : Batch processing limits throughput. Continuous-flow systems could enhance efficiency, as demonstrated in related syntheses .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The dioxolane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Shares the dioxolane ring and benzaldehyde moiety but lacks the thiobenzoyl group.
Thiobenzaldehyde: Contains the thiobenzaldehyde moiety but lacks the dioxolane and benzoyl groups.
Benzoylthiobenzaldehyde: Contains the benzoyl and thiobenzaldehyde moieties but lacks the dioxolane ring.
Uniqueness
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dioxolane ring and thiobenzoyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Biological Activity
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is a compound derived from the fusion of benzaldehyde and thiobenzaldehyde structures, featuring a dioxolane ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a thioketone functional group alongside a dioxolane moiety. The compound's structure can be visualized as follows:
Biological Activity Overview
Research indicates that compounds containing dioxolane rings exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to this compound.
Anticancer Activity
In vitro studies have shown that compounds with thioketone functionalities often exhibit cytotoxic effects against various cancer cell lines. For example, similar thiobenzaldehyde derivatives have demonstrated potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism is believed to involve apoptosis induction through reactive oxygen species (ROS) generation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A case study evaluating the cytotoxic effects of thioketone derivatives highlighted their ability to inhibit cell proliferation in MCF-7 cells with IC50 values ranging from 20 to 50 µM . Although specific data for this compound is lacking, its structural analogs suggest a promising anticancer profile.
The biological mechanisms underlying the activity of dioxolane and thioketone derivatives include:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
- Inhibition of Enzymatic Pathways : Targeting enzymes involved in cell proliferation.
- Membrane Disruption : Altering membrane integrity leading to cell lysis.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde?
- Methodological Answer : The synthesis typically involves coupling a thiobenzaldehyde derivative with a dioxolane-containing benzoyl precursor. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., p-toluenesulfonic acid) are preferred for dioxolane ring formation .
- Reaction solvent : Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often require reflux (100–120°C) to drive cyclization, but lower temperatures (room temperature) may reduce side reactions during thiourea intermediate formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted benzoylisothiocyanate .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR should confirm the dioxolane ring (δ 4.0–5.5 ppm for acetal protons) and thiocarbonyl group (δ ~200 ppm in C) .
- IR spectroscopy : Look for characteristic peaks at ~1650 cm (C=S stretch) and ~1200 cm (C-O-C in dioxolane) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .
Q. What stability challenges are associated with this compound under laboratory conditions?
- Methodological Answer : The aldehyde and thiocarbonyl groups are prone to oxidation and hydrolysis. Mitigation strategies include:
- Storage : Keep at 0–6°C in airtight, amber vials under inert gas (N or Ar) to prevent moisture/oxygen exposure .
- Buffered solutions : Use pH-stabilized solvents (e.g., phosphate buffer at pH 7.4) for biological assays to minimize degradation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of the thiobenzaldehyde moiety?
- Methodological Answer : Conflicting reactivity (e.g., nucleophilic vs. electrophilic behavior) can be addressed via:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- DFT calculations : Model transition states to predict regioselectivity in reactions with nucleophiles (e.g., amines or thiols) .
- In situ monitoring : Use Raman spectroscopy or LC-MS to track intermediate formation during reactions .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer : Leverage molecular docking and QSAR models:
- Target selection : Focus on enzymes with thiol or aldehyde-binding pockets (e.g., glutathione S-transferases or aldehyde dehydrogenases) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites, prioritizing hydrogen bonding with the dioxolane oxygen .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, BBB permeability) using SwissADME or ADMETLab .
Q. How can researchers reconcile discrepancies between in vitro and in silico bioactivity data?
- Methodological Answer : Address contradictions via:
- Metabolic stability assays : Test compound stability in liver microsomes to identify rapid degradation pathways not modeled computationally .
- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target protein interactions .
- Synchrotron crystallography : Resolve 3D structures of compound-enzyme complexes to validate docking predictions .
Q. What strategies mitigate synthetic impurities affecting biological assay outcomes?
- Methodological Answer : Impurities (e.g., unreacted benzoyl chloride or dioxolane intermediates) can skew results. Solutions include:
- Orthogonal purification : Combine size-exclusion chromatography with preparative HPLC .
- Spiking experiments : Add known impurities to pure samples to quantify their interference in assays (e.g., ELISA or cell viability tests) .
Q. How can the compound’s aldehyde group be leveraged for covalent conjugation in drug delivery systems?
- Methodological Answer : The aldehyde enables site-specific conjugation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
